

Physical and chemical properties of (4-Propylphenyl)thiourea

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Propylphenyl)thiourea

Cat. No.: B070246

[Get Quote](#)

An In-depth Technical Guide to **(4-Propylphenyl)thiourea**: Physicochemical Properties and Synthetic Methodologies

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of **(4-Propylphenyl)thiourea**, a substituted thiourea derivative of interest in synthetic chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with foundational knowledge, practical insights into its synthesis and characterization, and essential safety protocols.

Molecular Identity and Structural Characteristics

(4-Propylphenyl)thiourea is an aromatic organosulfur compound. Structurally, it is a derivative of thiourea where one of the amino groups is substituted with a 4-propylphenyl group. This substitution significantly influences its physical and chemical properties compared to the parent thiourea molecule.

Table 1: Core Identification and Structural Data for **(4-Propylphenyl)thiourea**

Property	Value	Source
IUPAC Name	(4-propylphenyl)thiourea	[1]
CAS Number	175205-18-2	[1]
Molecular Formula	C ₁₀ H ₁₄ N ₂ S	[1]
Molecular Weight	194.3 g/mol	[1]
SMILES	CCCC1=CC=C(NC(N)=S)C=C1	[1]
InChIKey	CCWKBXNBOGLFHK-UHFFFAOYSA-N	[1]

Physicochemical Properties

Detailed experimental data for **(4-Propylphenyl)thiourea** is not extensively published. However, properties can be inferred from closely related analogs like (4-Fluorophenyl)thiourea and the parent compound, thiourea.

Table 2: Physical Properties of **(4-Propylphenyl)thiourea** and Related Compounds

Property	(4-Propylphenyl)thiourea	(4-Fluorophenyl)thiourea	Thiourea (Parent Compound)
Physical Form	Solid (Predicted)	Solid	White crystalline solid or powder [2]
Melting Point	Data not available	163-167 °C	176-178 °C [3]
Boiling Point	Data not available	Not applicable	Sublimes in vacuum at 150-160°C [2] [3]
Solubility	Sparingly soluble in water (Predicted)	Data not available	Soluble in water (137 g/L at 20°C) [2] [3]

The introduction of the nonpolar 4-propylphenyl group is expected to decrease water solubility compared to the highly soluble parent thiourea molecule. It is anticipated to show good solubility in organic solvents like DMSO, DMF, and alcohols.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **(4-Propylphenyl)thiourea**. The expected spectral features are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule:

- Propyl Group: A triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-CH₂-) protons attached to the aromatic ring.
- Aromatic Protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
- Thiourea Protons: Broad singlets for the N-H protons, which may be exchangeable with D₂O. The chemical shift of these protons can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key structural information:

- Thiocarbonyl Carbon (C=S): A characteristic signal in the downfield region, typically around 180 ppm.^[4]
- Aromatic Carbons: Four distinct signals for the aromatic carbons, with the carbon attached to the nitrogen appearing at a different chemical shift than the others.
- Propyl Carbons: Three signals corresponding to the three distinct carbon atoms of the propyl group.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups:

- N-H Stretching: Broad bands in the region of 3100-3400 cm^{-1} .
- C-H Stretching: Signals just below 3000 cm^{-1} for the aliphatic C-H bonds and just above 3000 cm^{-1} for the aromatic C-H bonds.
- C=S Stretching (Thioamide I band): A strong band typically found in the 1250-1350 cm^{-1} region.
- Aromatic C=C Stretching: Peaks in the 1450-1600 cm^{-1} region.

Chemical Properties and Synthetic Utility

The chemistry of **(4-Propylphenyl)thiourea** is dominated by the thiourea functional group.

Tautomerism

Thiourea and its derivatives exist in a tautomeric equilibrium between the thione form (which predominates) and the thiol (isothiourea) form.^[5] This property is crucial to its reactivity.

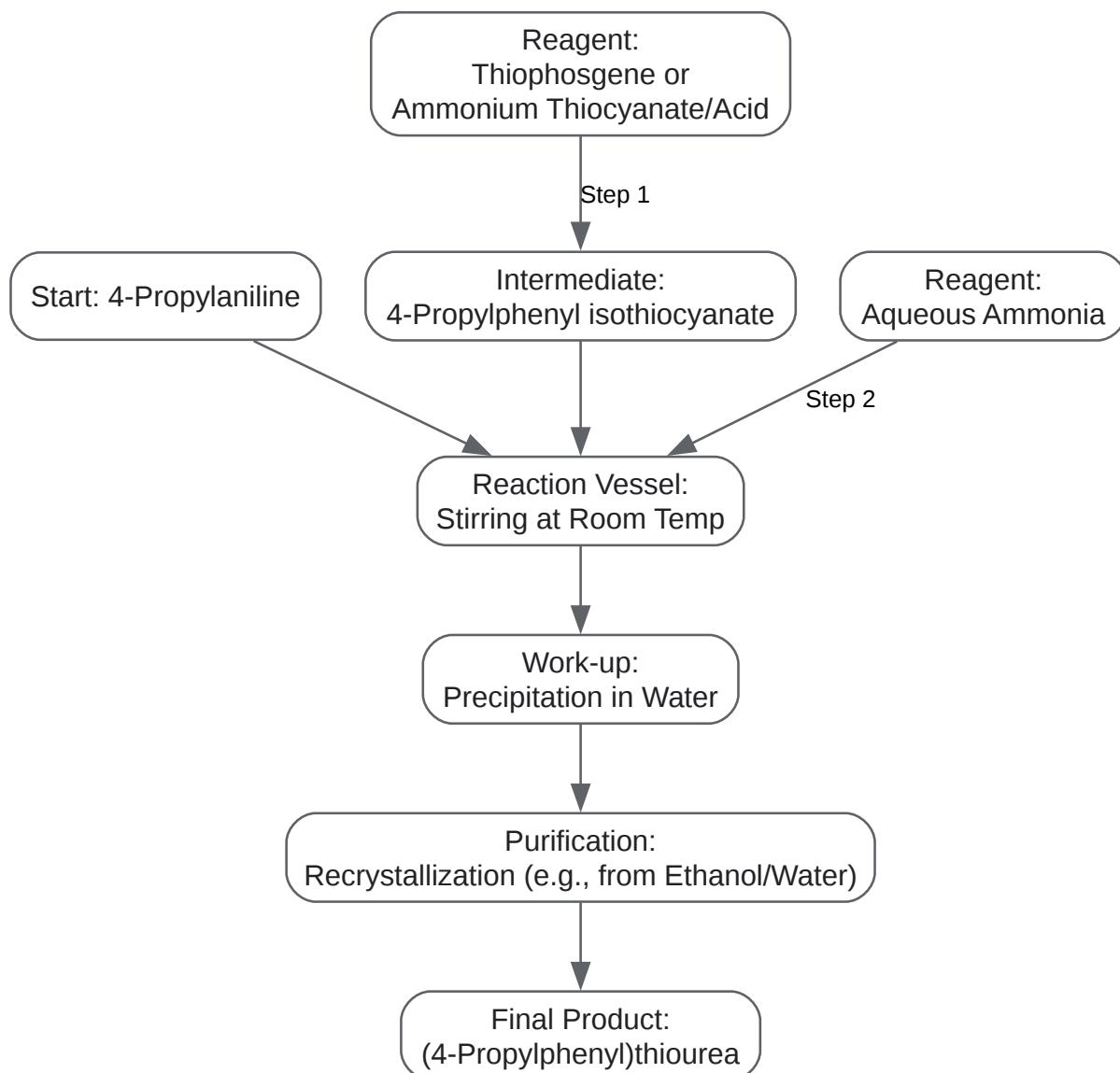
Nucleophilicity and S-Alkylation

The sulfur atom in the thiourea moiety is highly nucleophilic. This allows it to react readily with alkyl halides to form isothiouronium salts.^{[5][6]} This reaction is a cornerstone of thiol synthesis, where the subsequent hydrolysis of the isothiouronium salt yields the corresponding thiol.^[5]

Caption: S-Alkylation of thiourea to form a thiol.

Precursor to Heterocycles

Thioureas are valuable building blocks in heterocyclic synthesis. They can undergo condensation reactions with various bifunctional reagents, such as α -haloketones or β -dicarbonyl compounds, to form important heterocyclic systems like aminothiazoles and pyrimidines.^[5]


Reducing Agent

Thiourea can act as a reducing agent, for instance, in the reduction of peroxides to diols or in the reductive workup of ozonolysis reactions.[5]

Synthesis Protocol

The most direct and common method for synthesizing N-substituted thioureas is the reaction of an amine with an isothiocyanate.[7] For **(4-Propylphenyl)thiourea**, this involves the reaction of 4-propylaniline with a source of thiocyanate, which first forms an isothiocyanate intermediate that is subsequently reacted with ammonia, or more directly, by reacting 4-propylphenyl isothiocyanate with ammonia.

General Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **(4-Propylphenyl)thiourea**.

Detailed Experimental Protocol (Exemplary)

Objective: To synthesize **(4-Propylphenyl)thiourea** from 4-propylphenyl isothiocyanate.

Materials:

- 4-Propylphenyl isothiocyanate (1 equivalent)
- Concentrated aqueous ammonia (28-30%) (5-10 equivalents)
- Ethanol
- Deionized water
- Round-bottom flask, magnetic stirrer, condenser, filter funnel, Buchner flask

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-propylphenyl isothiocyanate (1 eq.) in ethanol.
- Addition of Amine: To the stirred solution, add concentrated aqueous ammonia (5-10 eq.) dropwise at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the temperature below 40°C.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting isothiocyanate spot disappears.
- Product Precipitation: Pour the reaction mixture into a beaker of cold deionized water with stirring. A white or off-white solid should precipitate.
- Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove excess ammonia and salts.

- Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 50°C).
- Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure **(4-Propylphenyl)thiourea**.
- Characterization: Confirm the identity and purity of the final product using techniques like melting point determination, NMR, and IR spectroscopy.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **(4-Propylphenyl)thiourea** is not readily available, the safety precautions should be based on those for thiourea and other toxic aromatic amines and thiourea derivatives.^{[8][9]}

- Toxicity: Thiourea itself is classified as harmful if swallowed and is a suspected carcinogen.
^[9] Phenyl-substituted thioureas are often acutely toxic. Assume **(4-Propylphenyl)thiourea** is toxic and handle it with appropriate care.
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.^{[8][10]} Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.^[8]
- Handling: Avoid creating dust.^[11] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.^{[9][11]} Store locked up.

Applications in Research and Drug Development

Thiourea derivatives are a class of compounds with a broad spectrum of biological activities. They are frequently investigated in medicinal chemistry for their potential as:

- Antimicrobial agents: Many thiourea derivatives have shown significant antibacterial and antifungal properties.^[4]
- Antioxidants: The thiourea scaffold has been explored for its antioxidant capabilities.

- Enzyme Inhibitors: They serve as scaffolds for designing inhibitors for various enzymes.
- Precursors in Synthesis: Their role as versatile intermediates makes them valuable in the synthesis of more complex bioactive molecules and pharmaceuticals like sulfathiazole.[\[5\]](#)

The study of **(4-Propylphenyl)thiourea** and its analogs contributes to the understanding of structure-activity relationships (SAR) within this important class of compounds, guiding the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-PROPYLPHENYL)THIOUREA | CAS 175205-18-2 [matrix-fine-chemicals.com]
- 2. THIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Thiourea Formula: Structure, Sample, Properties and Uses [pw.live]
- 4. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]
- 5. Thiourea - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbino.com]
- 9. fishersci.com [fishersci.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [Physical and chemical properties of (4-Propylphenyl)thiourea]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b070246#physical-and-chemical-properties-of-4-propylphenyl-thiourea>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com